(6-BROMO-2-PHENYL-4-QUINOLYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE
Description
(6-BROMO-2-PHENYL-4-QUINOLYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is a complex organic compound that features both quinoline and indole moieties These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Properties
Molecular Formula |
C24H17BrN2O |
|---|---|
Molecular Weight |
429.3g/mol |
IUPAC Name |
(6-bromo-2-phenylquinolin-4-yl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C24H17BrN2O/c25-18-10-11-21-19(14-18)20(15-22(26-21)16-6-2-1-3-7-16)24(28)27-13-12-17-8-4-5-9-23(17)27/h1-11,14-15H,12-13H2 |
InChI Key |
GMPNISUQEOTGLD-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMO-2-PHENYL-4-QUINOLYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene .
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-BROMO-2-PHENYL-4-QUINOLYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The indole and quinoline rings can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the bromine atom or to hydrogenate the double bonds.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dehalogenated or hydrogenated derivatives .
Scientific Research Applications
Chemistry
In chemistry, (6-BROMO-2-PHENYL-4-QUINOLYL)(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial and antiviral activities. The presence of both indole and quinoline moieties contributes to its ability to interact with biological targets .
Medicine
In medicine, derivatives of this compound are being explored for their anticancer properties. The bromine and phenyl groups enhance its ability to bind to specific enzymes and receptors, making it
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